2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32662048, also known as 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide, is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a diphenylmethylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide typically involves the reaction of 2-amino-5-(4H-1,2,4-triazol-4-yl)pentanoic acid with diphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide include other triazole-containing molecules and diphenylmethylene derivatives. Examples include:
- 2-Amino-5-(4H-1,2,4-triazol-4-yl)pentanoic acid
- Diphenylmethanone derivatives
Uniqueness
What sets 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide apart is its unique combination of a triazole ring and a diphenylmethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H14N6 |
---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,1-diphenyl-N-[5-(1,2,4-triazol-4-yl)pyrazin-2-yl]methanimine |
InChI |
InChI=1S/C19H14N6/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)24-17-11-21-18(12-20-17)25-13-22-23-14-25/h1-14H |
InChI-Schlüssel |
ZUBYSCAFVPSVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CN=C(C=N2)N3C=NN=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.